molecular formula C19H10ClN3OS2 B2843415 3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 330202-04-5

3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No. B2843415
CAS RN: 330202-04-5
M. Wt: 395.88
InChI Key: ZRSBASLGGACOTF-UHFFFAOYSA-N
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Description

“3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C16H9ClN2OS and a molecular weight of 312.77 . It’s a versatile material with potential applications in scientific research, such as drug development, material synthesis, and molecular biology studies.


Molecular Structure Analysis

The compound has a complex structure that includes a benzothiophene, a thiazole, and a carboxamide group . The presence of these functional groups could influence its reactivity and potential applications.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 446.0±40.0 °C and a predicted density of 1.44±0.1 g/cm3 . Its melting point is 189-190 °C .

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Drug Discovery

The compound has potential applications in drug discovery . Drug discovery involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy.

Development of New Treatments

It is also used in the development of new treatments for various diseases. This involves a lot of research and testing to ensure the safety and efficacy of new treatments.

Screening for Potential Anticancer Drugs

The compound has been used to screen for potential anticancer drugs . This is a crucial step in the development of new treatments for cancer.

Potential Therapeutic Agent for Inflammation-Related Diseases

It has shown promise as a potential therapeutic agent for the treatment of inflammation-related diseases , such as arthritis. This suggests that it could be used to develop new drugs for these conditions.

properties

IUPAC Name

3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClN3OS2/c20-16-13-3-1-2-4-15(13)26-17(16)18(24)23-19-22-14(10-25-19)12-7-5-11(9-21)6-8-12/h1-8,10H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSBASLGGACOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

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